

N-(3-Aminophenyl)acetamide CAS number 102-28-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(3-Aminophenyl)acetamide**

Cat. No.: **B363913**

[Get Quote](#)

An In-Depth Technical Guide to **N-(3-Aminophenyl)acetamide** (CAS: 102-28-3)

Introduction

N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide or m-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.^[1] With the CAS number 102-28-3, this compound serves as a pivotal intermediate in various synthetic pathways, particularly in the manufacturing of dyes and pharmaceuticals.^{[1][2]} Its molecular structure, featuring both an amino (-NH₂) and an acetamido (-NHCOCH₃) group on a benzene ring in a meta-position, imparts a unique reactivity that makes it a versatile building block in organic synthesis.^[3] This guide provides a comprehensive technical overview of **N-(3-Aminophenyl)acetamide**, covering its physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols, tailored for professionals in chemical research and drug development.

Physicochemical Properties

N-(3-Aminophenyl)acetamide is typically a gray to light brown crystalline solid.^{[4][5]} Its solubility in water is moderate, specified as 1-5 g/100 mL at 24°C.^{[1][4][6]} The compound's stability and reactivity are largely dictated by the two functional groups. The aromatic amine group is basic and can react exothermically with acids to form salts.^{[3][5]} This reactivity is standard for aromatic amines, which may be incompatible with strong oxidizing agents, isocyanates, and acid halides.^{[3][4][5]} For long-term storage, it is recommended to keep the

compound in a dark, tightly sealed container under an inert atmosphere at room temperature.

[4][5][6]

Table 1: Key Physicochemical Properties of **N-(3-Aminophenyl)acetamide**

Property	Value	Source(s)
CAS Number	102-28-3	[1][4][6]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[4][6][7]
Molecular Weight	150.18 g/mol	[1][3][4]
Appearance	White to Gray to Brown powder/crystal	[4][6]
Melting Point	86-88 °C	[1][4][6]
Boiling Point	~388.9 °C at 760 mmHg (rough estimate)	[6][8]
Water Solubility	1-5 g/100 mL at 24 °C	[1][4][6]
Density	~1.139 - 1.203 g/cm ³ (estimate)	[4][6]
pKa	14.82 ± 0.70 (Predicted)	[4][6]
LogP	0.9 - 1.88	[3][6]
Storage Temperature	Room temperature, inert atmosphere, keep in dark	[4][6][9]

Synthesis and Manufacturing

The synthesis of **N-(3-Aminophenyl)acetamide** is primarily achieved through two well-established routes: the reduction of 3'-nitroacetanilide or the selective acylation of m-phenylenediamine.

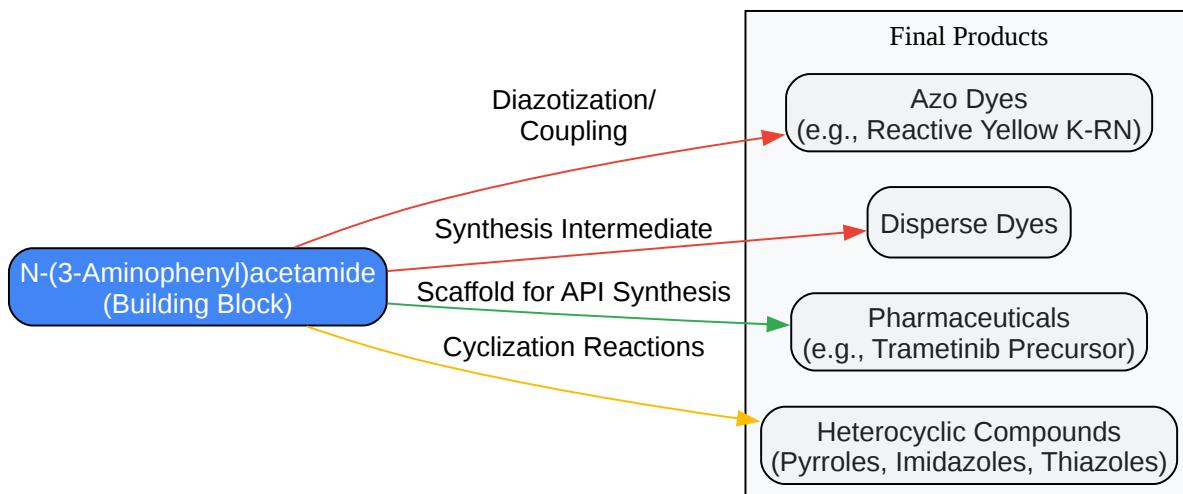
Reduction of 3'-Nitroacetanilide

This is a common and efficient laboratory and industrial method. The nitro group of the precursor, 3'-nitroacetanilide, is reduced to a primary amine. Various reducing agents can be employed, with catalytic hydrogenation or metal-acid systems being the most prevalent. A study on the related N-(4-aminophenyl) acetamide highlights the use of metals like iron (Fe) or zinc (Zn) in the presence of an acid as an effective method for reducing the nitro group.[10]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(3-Aminophenyl)acetamide** via reduction.

Acylation of m-Phenylenediamine


This method involves the direct and selective acylation of one of the two amino groups of m-phenylenediamine using acetic anhydride or acetic acid.[5] Controlling the reaction stoichiometry and conditions is critical to prevent diacylation, where both amino groups react. The reaction is typically performed by adding the acylating agent to a solution of m-phenylenediamine, often with acid catalysis.[5]

Protocol: Synthesis via Acylation of m-Phenylenediamine[5]

- Preparation: In a suitable reaction vessel, dissolve m-phenylenediamine in water.
- Acidification: Add 30% hydrochloric acid to the solution and stir for approximately 30 minutes. This protonates one amino group, deactivating it towards acylation and thus favoring mono-acylation.
- Acylation: Introduce acetic acid (or acetic anhydride) to the reaction mixture.
- Reaction Control: Maintain the reaction temperature at 40°C with continuous stirring for 1 hour.
- Isolation: Induce precipitation of the product by salting out with a refined salt, followed by filtration.
- Purification: Neutralize the filtered solid to obtain the final product, m-aminoacetanilide.

Applications in Research and Industry

N-(3-Aminophenyl)acetamide's bifunctional nature makes it a valuable precursor for a wide range of more complex molecules.[1][11]

[Click to download full resolution via product page](#)

Caption: Key application pathways for **N-(3-Aminophenyl)acetamide**.

Dye Manufacturing

The primary industrial application of this compound is as an intermediate in the synthesis of azo and disperse dyes.[4][6] The free amino group can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. It is specifically mentioned as a precursor for Reactive Yellow K-RN.[1][5]

Pharmaceutical Development

In the pharmaceutical sector, aminoacetanilide derivatives are crucial intermediates.[1][11] **N-(3-Aminophenyl)acetamide** serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known starting material for Trametinib, a MEK inhibitor used in cancer therapy.[1][12] Furthermore, related acetamide structures have been investigated as novel scaffolds for antineoplastic agents active against both sensitive and resistant cancer cell lines.[13][14]

Organic and Heterocyclic Synthesis

Researchers utilize **N-(3-Aminophenyl)acetamide** in the preparation of a variety of heterocyclic compounds, including pyrroles, imidazoles, and thiazoles.[1] The dual functionality allows for sequential or one-pot reactions to construct complex molecular architectures.

Analytical Methodologies

Ensuring the purity and identity of **N-(3-Aminophenyl)acetamide** is crucial for its application in synthesis. Standard analytical techniques include chromatography and spectroscopy.

- **Chromatography:** Thin-Layer Chromatography (TLC) is a rapid method for monitoring reaction progress, while High-Performance Liquid Chromatography (HPLC) is used for purity assessment.[4][9][15] A reported TLC system uses a mobile phase of toluene-acetone (5:2, v/v) on a silica gel plate.[4] An HPLC method can be developed using a reverse-phase column (like C18) with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for better peak shape.[15]

- Spectroscopy: The structure is typically confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ^1H NMR spectrum shows characteristic signals for the aromatic protons, the amine (NH_2) protons, the amide (NH) proton, and the acetyl (CH_3) protons.[4] The ^{13}C NMR provides signals for the carbonyl carbon and the distinct aromatic carbons.[4]

Protocol: Thin-Layer Chromatography (TLC) Analysis[4]

- Plate Preparation: Use a silica gel TLC plate.
- Sample Preparation: Dissolve a small amount of the **N-(3-Aminophenyl)acetamide** sample in a suitable solvent (e.g., acetone or methanol).
- Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
- Development: Place the plate in a developing chamber containing a toluene-acetone (5:2, v/v) mobile phase. Allow the solvent front to travel up the plate.
- Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
- Rf Calculation: Calculate the Retention Factor (Rf) value for the spot to help identify the compound.

Safety and Toxicology

N-(3-Aminophenyl)acetamide is classified as an irritant and is harmful if swallowed.[4][9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][16]

- Handling: When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[16] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust.[16][17]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[16] If

ingested, rinse the mouth and seek immediate medical attention.[9][17]

- **Toxicity:** The intravenous LD50 in mice is reported as 320 mg/kg.[4][18] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4][5]

Conclusion

N-(3-Aminophenyl)acetamide (CAS 102-28-3) is a fundamentally important chemical intermediate with a well-defined profile of properties, synthesis routes, and applications. Its significance is most pronounced in the dye industry and as a versatile building block for pharmaceutical synthesis, including the development of modern therapeutics. A thorough understanding of its chemistry, handling requirements, and analytical characterization is essential for scientists and researchers aiming to leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. nbinfo.com [nbinfo.com]
- 3. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. N-(3-Aminophenyl)acetamide | 102-28-3 [sigmaaldrich.com]
- 9. 3'-Aminoacetanilide | 102-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-(3-fluorophenyl)-2-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Aminoacetanilide | SIELC Technologies [sielc.com]
- 16. fishersci.dk [fishersci.dk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [N-(3-Aminophenyl)acetamide CAS number 102-28-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b363913#n-3-aminophenyl-acetamide-cas-number-102-28-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com